2-Methylchroman
Overview
Description
2-Methylchroman, also known as 2-methyl-3,4-dihydro-2H-1-benzopyran, is an organic compound with the molecular formula C10H12O. It belongs to the class of chromans, which are derivatives of 2,3-dihydrobenzopyrans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylchroman can be synthesized through various methods. One common approach involves the cyclization of phenols with ketoesters in the presence of acidic catalysts. For example, the reaction of phenols with β-ketoesters in the presence of diphenyl ether or concentrated sulfuric acid can yield 2-methylchromans . Another method involves the use of benzoyl chlorides and 1,3-dicarbonyl derivatives under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that utilize readily available raw materials. The process often includes steps such as cyclization, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylchroman undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of chromanones and chromones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Chromanones and chromones.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted chromans depending on the reagents used.
Scientific Research Applications
2-Methylchroman has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methylchroman involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress-induced cellular damage . Additionally, its cytotoxic effects are linked to the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparison with Similar Compounds
2-Methylchroman can be compared with other similar compounds such as:
Chromanone (Chroman-4-one): Unlike this compound, chromanone has a double bond between C-2 and C-3, which results in different biological activities.
Chromenone: Similar to chromone, chromenone has a different ring structure compared to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGALVPYTKQIBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327546, DTXSID10871208 | |
Record name | 2-Methylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-26-7 | |
Record name | 2-Methylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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